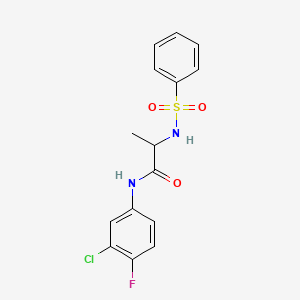![molecular formula C16H15F3N2O3S B4155565 2-(benzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4155565.png)
2-(benzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]propanamide
Übersicht
Beschreibung
2-(benzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by the presence of phenylsulfonyl and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 2-(benzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, including the introduction of the phenylsulfonyl and trifluoromethyl groups. One common synthetic route involves the reaction of alaninamide with phenylsulfonyl chloride and 2-(trifluoromethyl)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
2-(benzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl or trifluoromethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(benzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(benzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
2-(benzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]propanamide can be compared with other similar compounds, such as:
N-Phenyltrifluoromethanesulfonimide: This compound shares the trifluoromethyl and phenylsulfonyl groups but differs in its overall structure and reactivity.
N-Phenyl-bis(trifluoromethanesulfonimide): Another related compound with similar functional groups but distinct chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, which makes it valuable for various research applications.
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-11(21-25(23,24)12-7-3-2-4-8-12)15(22)20-14-10-6-5-9-13(14)16(17,18)19/h2-11,21H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKTVJULVZWRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4155484.png)
![2-[(4-chlorophenyl)thio]-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4155491.png)



![N-ethyl-2-[2-phenylethyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide](/img/structure/B4155532.png)








